O-Ethyl-O-phenylchlorothiophosphate
Description
O-Ethyl-O-phenylchlorothiophosphate is an organothiophosphate ester characterized by an ethyl group, a phenyl group, a chlorine atom, and a thiophosphate backbone. Thiophosphate esters like this are typically used in organic synthesis, agrochemical production, or as intermediates in pharmaceuticals. The presence of both aryl (phenyl) and alkyl (ethyl) groups may influence its reactivity, solubility, and stability compared to simpler analogs.
Properties
IUPAC Name |
chloro-ethoxy-phenoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClO2PS/c1-2-10-12(9,13)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUESSQYZNOVTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OC1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClO2PS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90959013 | |
| Record name | O-Ethyl O-phenyl phosphorochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38052-05-0 | |
| Record name | Phosphorochloridothioic acid, O-ethyl O-phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38052-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Ethyl-O-phenylchlorothiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038052050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Ethyl O-phenyl phosphorochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are selected for comparison based on shared organophosphorus backbones and substituent variations:
| Compound Name | CAS RN | Molecular Formula | Substituents | Molar Mass (g/mol) | Density (g/mL) |
|---|---|---|---|---|---|
| O-Ethyl-O-phenylchlorothiophosphate | Not provided | Likely C8H10ClOPS | Ethyl-O, Phenyl-O, Cl, S | ~204.6 (inferred) | N/A |
| O-Ethyl dichlorothiophosphate | 1498-64-2 | C2H5Cl2OPS | Ethyl-O, Cl (x2), S | 179.01 | 1.353 (25°C) |
| O-1-Ethylheptyl ethylphosphonofluoridate | 624-51-1 | C11H24FO2P | Ethylheptyl-O, Ethyl-P, F | 238.28 | N/A |
Key Observations:
- Substituent Effects: this compound incorporates a bulky phenyl group, which may reduce volatility and increase lipophilicity compared to O-ethyl dichlorothiophosphate (evidence 3). The phenyl group could also enhance stability under acidic conditions due to aromatic resonance .
- Functional Group Reactivity: The thiophosphate group (P=S) in this compound and O-ethyl dichlorothiophosphate is less electrophilic than the phosphonofluoridate (P-F) group in the ethylheptyl compound, altering hydrolysis rates and interactions with biological targets .
Physicochemical and Application Differences
- O-Ethyl dichlorothiophosphate :
- O-1-Ethylheptyl ethylphosphonofluoridate: Long alkyl chains (C11) imply higher boiling points and solubility in nonpolar solvents. Such compounds are often associated with nerve agent analogs or specialized surfactants .
- This compound :
- The phenyl group may enhance UV stability and resistance to hydrolysis, making it suitable for outdoor agrochemical formulations. However, exact data are unavailable in the provided evidence .
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